3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate
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Overview
Description
3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzimidazole moiety fused with a cyclohexane carboxylate group, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
The synthesis of 3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method includes the use of catalytic redox cycling based on Ce(IV)/Ce(III) redox-mediated oxidation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The benzimidazole moiety allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Scientific Research Applications
3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate can be compared with other benzimidazole derivatives, such as:
2-aminobenzimidazole: Known for its antimicrobial properties.
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl: Exhibits antimicrobial activity.
The uniqueness of this compound lies in its specific structural features and the combination of the benzimidazole and cyclohexanecarboxylate groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(14-7-2-1-3-8-14)23-12-17-20-16-11-10-13-6-4-5-9-15(13)18(16)21-17/h4-6,9-11,14H,1-3,7-8,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNREELWNNHAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC2=NC3=C(N2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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